2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile
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Overview
Description
2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, are considered privileged scaffolds in medicinal chemistry . They have been associated with a broad spectrum of biological activities .
Mode of Action
Pyrazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazoles are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Pyridine compounds, which this compound contains, are known to improve water solubility due to their poor basicity , which could potentially impact its bioavailability.
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile typically involves the condensation of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-carbaldehyde: A precursor in the synthesis of the target compound.
2-(pyridin-3-yl)-1H-pyrazole: A structurally related compound with similar biological activities.
1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Another derivative with potential pharmacological properties.
Uniqueness
2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile is unique due to its combination of a pyrazole ring, pyridine ring, and malononitrile moiety. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5/c19-10-14(11-20)9-16-13-23(17-6-2-1-3-7-17)22-18(16)15-5-4-8-21-12-15/h1-9,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCXZSCNCHZNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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